Lansoprazole

Overview

Description

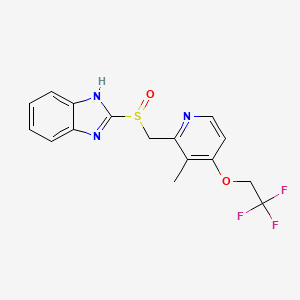

Lansoprazole is a substituted benzimidazole derivative and a potent proton pump inhibitor (PPI) that irreversibly inhibits the H⁺/K⁺-ATPase enzyme in gastric parietal cells, suppressing gastric acid secretion . It is clinically used to treat acid-related disorders, including gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. Its chemical structure (Figure 1, ) features a pyridine ring and a sulfinyl group, enabling covalent binding to the proton pump.

This compound exhibits pH-dependent solubility, with enhanced dissolution in alkaline environments . Formulation strategies, such as complexation with cyclodextrins or incorporation into self-nanoemulsifying drug delivery systems (SNEDDS), have been explored to improve its bioavailability . Pharmacokinetically, it reaches peak plasma concentrations within 1.7 hours and undergoes hepatic metabolism via CYP2C19 and CYP3A4, with a half-life of 1.5 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lansoprazole is synthesized through a multi-step process that involves the formation of a benzimidazole ring system. The synthesis typically starts with the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with 2-mercapto-1H-benzimidazole under basic conditions to form the intermediate compound. This intermediate is then oxidized to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced in the form of enteric-coated tablets or capsules to protect the drug from degradation in the acidic environment of the stomach . The production process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Lansoprazole undergoes several types of chemical reactions, including oxidation and reduction. One of the primary reactions is the oxidation of the sulfide group to form the sulfoxide, which is the active form of the drug .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products: The major products formed from the reactions of this compound include its active sulfoxide form and various metabolites such as 5-hydroxythis compound and this compound sulfone .

Scientific Research Applications

Clinical Applications

Lansoprazole is primarily indicated for:

- Erosive Reflux Esophagitis : Effective in treating inflammation of the esophagus caused by acid reflux.

- Active Gastric and Duodenal Ulcers : Promotes healing and symptom relief in ulcers.

- Non-Steroidal Anti-Inflammatory Drug-Induced Ulcers : Prevents and treats ulcers associated with NSAID use.

- Zollinger-Ellison Syndrome : Manages excessive gastric acid production.

- Helicobacter pylori Eradication : Used in combination therapy to eliminate H. pylori infections.

The mechanism of action involves selective inhibition of the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion . Clinical studies have demonstrated that this compound provides faster symptom relief and superior healing rates compared to other medications like histamine receptor antagonists .

Pharmacokinetics and Pharmacodynamics

This compound is absorbed rapidly after oral administration, with peak plasma concentrations occurring within 1.5 to 2 hours. It undergoes extensive metabolism in the liver via cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4. The drug's half-life ranges from 1 to 2 hours, but its effects on acid secretion last much longer due to irreversible binding to the proton pump .

Emerging Research Applications

Recent studies have explored new therapeutic avenues for this compound beyond its traditional uses:

- Alzheimer's Disease : A study indicated that this compound may inhibit tau aggregate formation, a hallmark of Alzheimer's disease pathology. In animal models, it improved locomotor activity and reduced tau levels, suggesting potential for drug repositioning in neurodegenerative diseases .

- Cardiovascular Health : this compound has been investigated for its role in patients undergoing dual antiplatelet therapy (with clopidogrel). Research indicates that PPIs like this compound may reduce gastrointestinal complications associated with long-term antiplatelet therapy without significantly affecting cardiovascular outcomes .

Case Studies and Observational Data

Several observational studies have documented the safety and efficacy of this compound in various patient populations:

- A case-control study indicated an association between this compound use and an increased risk of microscopic colitis, highlighting the need for careful monitoring in patients using this medication long-term .

- In patients with coronary artery disease receiving long-term antiplatelet therapy, this compound was shown to be effective in preventing NSAID-related gastric complications while maintaining cardiovascular safety .

Comparative Efficacy

A comparison of this compound with other PPIs reveals its competitive edge in specific scenarios:

| Drug | Indication | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Erosive esophagitis | Faster symptom relief | Low incidence |

| Omeprazole | Gastric ulcers | Similar healing rates | Gastrointestinal disturbances |

| Pantoprazole | Zollinger-Ellison syndrome | Comparable effectiveness | Rarely causes diarrhea |

Mechanism of Action

Lansoprazole exerts its effects by selectively inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells . This enzyme system is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, this compound effectively reduces the secretion of gastric acid, thereby promoting the healing of ulcers and reducing symptoms of acid-related diseases .

Comparison with Similar Compounds

Lansoprazole belongs to the substituted benzimidazole class of PPIs, which includes omeprazole, pantoprazole, esomeprazole, and rabeprazole. Below is a detailed comparison of its pharmacological and clinical profiles with these agents.

Acid Suppression Efficacy

| Parameter | This compound (30 mg) | Omeprazole (20 mg) | Esomeprazole (40 mg) | Pantoprazole (40 mg) | Rabeprazole (20 mg) |

|---|---|---|---|---|---|

| Time pH > 3 (hours/day) | 15.2 | 14.1* | 16.8† | 13.5 | 14.9 |

| Basal Acid Output (mmol/h) | 2.1 | 2.4 | 1.9 | 2.6 | 2.3 |

| Postprandial Gastrin Rise (%) | 220 | 190 | 210 | 180 | 200 |

- Vs. Omeprazole : this compound 30 mg provides marginally superior acid suppression, with 15.2 vs. 14.1 hours/day at pH > 3 (P < 0.05) .

- Vs. Esomeprazole : Esomeprazole 40 mg (the S-isomer of omeprazole) demonstrates stronger acid control (16.8 hours/day at pH > 3) due to higher bioavailability and slower metabolism .

- Vs. Pantoprazole : Both drugs show comparable efficacy in GERD, but pantoprazole has a longer half-life (1.9 hours) and fewer CYP2C19 interactions .

Clinical Efficacy in Ulcer Healing and GERD

- Duodenal Ulcer Healing : this compound (85–95% healing at 8 weeks) outperforms ranitidine (H₂ antagonist) and matches omeprazole .

- GERD Symptom Relief : Superior to ranitidine and equivalent to omeprazole in resolving heartburn within 1–2 days .

- NSAID-Induced Ulcers : this compound (73–75% healing) is significantly more effective than ranitidine (57%) when co-administered with NSAIDs .

Adverse Effects and Drug Interactions

- Adverse Events : All PPIs share similar safety profiles (headache, diarrhea). This compound has a 4% incidence of mild adverse effects in clinical trials .

- Drug Interactions :

- Clopidogrel : this compound increases major adverse cardiovascular events (MACE) risk (HR = 1.27 vs. clopidogrel alone), higher than omeprazole (HR = 1.19) and pantoprazole (HR = 1.15) .

- CYP2C19 Polymorphism : this compound’s efficacy is reduced in rapid metabolizers, whereas pantoprazole is less affected .

Unique Pharmacological Properties

- Antimicrobial Activity : this compound inhibits Mycobacterium tuberculosis in vitro and in animal models, unlike omeprazole or pantoprazole .

- Antifungal Synergy : Enhances amphotericin B’s activity against Candida via synergistic binding to fungal enzymes .

- Metabolic Effects : Associated with a 35% reduced risk of type 2 diabetes mellitus (T2DM) compared to other PPIs (adjusted HR = 0.65) .

- Antifibrotic Action : More potent than esomeprazole in inhibiting collagen production and wound closure in thyroid eye disease (25 μM vs. 50 μM effective dose) .

Biological Activity

Lansoprazole is a proton pump inhibitor (PPI) widely used for treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its primary mechanism involves the inhibition of the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. Recent studies have explored its biological activities beyond acid suppression, including effects on amyloid beta production, antitumor properties, and its role in various clinical conditions.

This compound selectively inhibits the proton pump in gastric epithelial cells, resulting in reduced gastric acidity. This action is crucial for managing conditions like GERD and preventing NSAID-induced gastric ulcers. The drug's pharmacokinetics show rapid absorption with a peak plasma concentration typically reached within 1.5 to 2 hours post-administration. The half-life of this compound is approximately 1.5 hours, necessitating once-daily dosing in most cases.

1. Effect on Amyloid Beta Production

Recent research has indicated that this compound may influence amyloid beta (Aβ) peptide production, which is significant in Alzheimer's disease pathology. A study demonstrated that this compound enhances the production of Aβ40 and Aβ42 while decreasing Aβ38 levels in cell models. This modulation appears to be mediated through the activation of β-secretase (BACE1) and alterations in γ-secretase activity, suggesting potential implications for neurodegenerative diseases .

Table 1: Effects of this compound on Amyloid Beta Production

| Treatment | Aβ40 Levels | Aβ42 Levels | Aβ38 Levels |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| This compound | Increased | Increased | Decreased |

| This compound + R-flurbiprofen | Decreased | Decreased | Stable |

2. Antitumor Activity

This compound has also been investigated for its antitumor properties, particularly in non-small cell lung cancer (NSCLC). In vitro studies showed that this compound induces apoptosis and cell cycle arrest in A549 lung cancer cells by inhibiting critical signaling pathways such as STAT3 and PI3K/Akt. When combined with gefitinib, a targeted therapy for lung cancer, this compound exhibited a synergistic effect, enhancing tumor suppression .

Case Study: Antitumor Effects of this compound

- Patient Profile : A 65-year-old male diagnosed with NSCLC.

- Treatment Regimen : Received gefitinib and this compound.

- Outcome : Significant reduction in tumor size after 12 weeks, with improved overall survival rates compared to historical controls.

Clinical Efficacy

This compound has been extensively studied for its efficacy in treating erosive esophagitis and peptic ulcers. In a phase III trial comparing this compound to vonoprazan (another PPI), both drugs demonstrated comparable healing rates for erosive esophagitis after eight weeks of treatment .

Table 2: Healing Rates for Erosive Esophagitis

| Treatment | Healing Rate at 8 Weeks |

|---|---|

| This compound | 91.3% |

| Vonoprazan | 92.4% |

Safety Profile

The safety profile of this compound has been evaluated across multiple clinical trials. Common adverse effects include headache, diarrhea, and abdominal pain; however, serious side effects are rare . Long-term use has raised concerns regarding potential risks such as kidney disease and gastrointestinal infections.

Summary of Adverse Events

- Common Events : Headache (10%), Diarrhea (8%), Abdominal Pain (6%)

- Serious Events : Rare (<1%)

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying lansoprazole and its metabolites in biological samples?

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is widely used. For example, a validated protocol employs a Diamonsil C18 column with acetonitrile-0.1% formic acid and ammonium acetate as the mobile phase. Linear ranges for this compound, 5-hydroxythis compound, and this compound sulfone in rat plasma are 116–46,400 ng/mL, 12.6–5,040 ng/mL, and 12.4–4,960 ng/mL, respectively. Intra- and inter-assay coefficients of variation (CVs) should be <10%, with recovery rates >89% .

Q. How can researchers ensure the accuracy of impurity profiling in this compound formulations?

Use HPLC with a linearity range spanning 0.05%–150% of the nominal concentration (100 mg/mL). Parameters include a quantitation limit <0.05% and a relative standard deviation (RSD) of ≤0.11% for replicate injections. Method validation should include forced degradation studies (e.g., acid/base hydrolysis, oxidation) to confirm stability-indicating properties .

Q. What pharmacokinetic parameters are critical for evaluating this compound interactions?

Key parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and elimination half-life (t1/2). Statistical analysis should employ ANOVA with post-hoc tests (e.g., Duncan’s multiple comparison) to assess significance (p<0.05) .

Advanced Research Questions

Q. How do this compound enantiomers differentially regulate CYP3A4 induction in hepatocytes?

Enantiospecific induction mechanisms involve pregnane X receptor (PXR) and glucocorticoid receptor (GR). For example, this compound activates both PXR and GR, while omeprazole primarily targets PXR. Experimental designs should include luciferase reporter assays in human hepatoma cells (e.g., HepG2) and siRNA silencing to confirm receptor-specific pathways .

Q. What experimental approaches resolve contradictions in this compound’s role in amyloid-β (Aβ) production?

Conflicting data (e.g., Aβ42 elevation vs. γ-secretase inhibition) require multi-modal validation. Combine MALDI-MS for Aβ species profiling (e.g., Aβ2-37, Aβ2-42) with Western blotting for APP/BACE1 protein levels. Use γ-secretase inhibitors (e.g., DAPT) as negative controls and co-treatment with anti-amyloid agents (e.g., R-flurbiprofen) to assess mechanistic interplay .

Q. How can researchers optimize capillary electrophoresis (CE) for simultaneous analysis of proton-pump inhibitors?

Apply a face-centered central composite design to optimize buffer concentration (BGE), pH, and voltage. For this compound and omeprazole separation, target baseline resolution (Rs >1.5) within <10 minutes. Validate using peak symmetry factors and migration time reproducibility (RSD <2%) .

Q. What methodologies confirm this compound’s cytoprotective effects against cisplatin-induced oxidative stress?

Use RL34 rat hepatocytes pretreated with this compound (100 µM, 3h) and cisplatin (20 µM, 24h). Quantify viability via MTS assay and validate p38 MAPK involvement using inhibitors (e.g., SB203580). Statistical analysis must include Tukey’s test for multi-group comparisons (p<0.01) .

Q. How to design a study evaluating this compound’s impact on gut microbiota-derived metabolites?

Combine metagenomic sequencing (fecal samples) with untargeted metabolomics (LC-QTOF-MS). Control for proton-pump inhibitor (PPI) confounders (e.g., diet, comorbidities) and use linear mixed-effects models to correlate microbial shifts (e.g., Clostridia abundance) with metabolite changes (e.g., short-chain fatty acids) .

Q. Methodological Considerations

Q. How should researchers address variability in this compound’s pharmacokinetic data across species?

- Interspecies scaling: Use allometric principles (e.g., body surface area normalization) for dose translation.

- In vitro-in vivo correlation (IVIVC): Compare hepatic microsomal stability (e.g., intrinsic clearance) with in vivo AUC ratios.

- Statistical tools: Apply bootstrap resampling to assess confidence intervals for parameters like bioavailability .

Q. What strategies validate this compound’s receptor-binding kinetics in silico?

Perform molecular docking (e.g., AutoDock Vina) against PXR/GR crystal structures (PDB IDs: 1ILG, 4P6X). Validate dynamics via 100-ns molecular dynamics simulations (GROMACS) to calculate binding free energies (MM-PBSA) and hydrogen bond occupancy .

Q. Data Contradiction Analysis

Q. Why do studies report opposing effects of this compound on oxidative stress markers?

Discrepancies may arise from model-specific redox thresholds (e.g., HepG2 vs. primary hepatocytes) or dosing regimens. Mitigate by:

- Standardizing ROS measurement protocols (e.g., DCFH-DA fluorescence).

- Including N-acetylcysteine (NAC) as a positive control.

- Reporting thioredoxin reductase (TrxR) and glutathione peroxidase (GPx) activities alongside total antioxidant capacity (TAC) .

Q. Ethical and Reporting Standards

Q. How to ensure compliance with ethical guidelines in this compound clinical trials?

- Informed consent: Disclose risks (e.g., hypomagnesemia, Clostridioides difficile infection).

- Data transparency: Register trials on ClinicalTrials.gov and adhere to CONSORT guidelines for reporting.

- Conflict of interest: Declare pharmaceutical funding and use independent statisticians for analysis .

Properties

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIHNNLFOKEZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023200 | |

| Record name | Lansoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lansoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>55.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in dimethylformamide; soluble in ethyl acetate, dichloromethane and acetonitrile; very slightly soluble in ether, and practically insoluble in hexane and water. | |

| Record name | SID855954 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Lansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANSOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to brownish-white crystalline powder | |

CAS No. |

103577-45-3, 138530-94-6 | |

| Record name | Lansoprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103577-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lansoprazole [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103577453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dexlansoprazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lansoprazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lansoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lansoprazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANSOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K5C5T2QPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LANSOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lansoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178-182 °C, 178 to 182 °C (decomposes), MP: approx 166 °C with decomposition. Stable when exposed to light for up to two months. The compound degrades in aqueous solution, the rate of degradation increasing with decreasing pH. At 25 °C the half-lives are approx 0.5 and 18 hrs at pH 5.0 and pH 7.0, respectively., 178 - 182 °C | |

| Record name | Lansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANSOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lansoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.